molecular formula C19H24N4O3 B3006781 N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900884-20-0

N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B3006781
CAS No.: 900884-20-0
M. Wt: 356.426
InChI Key: BQGBLIPRVHISKO-UHFFFAOYSA-N
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Description

N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative of the pyridopyrrolopyrimidine scaffold. This compound features a 3-methoxypropyl group at the N-1 position, a methyl group at the 9-position, and an N-isopropyl carboxamide moiety at the 2-position (Fig. 1). Its synthesis follows a two-step procedure: (1) hydrolysis of ester intermediates (e.g., compounds 17 or 18) to carboxylic acids (e.g., 19 or 20), and (2) CDI-mediated condensation with isopropylamine to form the carboxamide .

Properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-12(2)20-18(24)15-11-14-17(22(15)9-6-10-26-4)21-16-13(3)7-5-8-23(16)19(14)25/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGBLIPRVHISKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C26H30N4O3
Molecular Weight : 446.54 g/mol
CAS Number : 900278-05-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological pathways and molecular targets. Research indicates that it may exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Pyrimidine derivatives have been extensively studied for their anti-inflammatory effects. The compound's ability to inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS) has been documented. For instance, a study highlighted that certain pyrimidine derivatives showed significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like indomethacin .

CompoundCOX-2 IC50 (μM)Comparison DrugComparison Drug IC50 (μM)
711.60Indomethacin9.17
88.23Indomethacin9.17
99.47Indomethacin9.17

Anticancer Activity

The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies have shown that this compound can effectively arrest the cell cycle in the mitotic phase, leading to cell death—similar to other known kinesin spindle protein inhibitors .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. Further investigations are needed to elucidate the specific targets involved.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and specificity of this compound. Modifications in the chemical structure can significantly influence its biological activity:

  • Substitution Patterns : Variations in substituents on the pyrimidine ring can enhance or diminish anti-inflammatory and anticancer activities.
  • Functional Groups : The presence of methoxy and isopropyl groups has been shown to improve solubility and bioavailability.

Case Studies

Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:

  • Study on Anti-inflammatory Effects : A series of pyrimidine derivatives were tested for their ability to reduce inflammation in carrageenan-induced paw edema models in rats, showing promising results comparable to traditional NSAIDs.
  • Anticancer Efficacy Trials : Clinical trials involving related compounds have indicated significant tumor reduction rates in patients with specific cancers when treated with pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise as a lead structure for developing new pharmaceuticals due to its unique heterocyclic framework. Its potential applications include:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.

Antimicrobial Properties

Research indicates that compounds similar to N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide possess antimicrobial properties. This can lead to the development of new antibiotics or antifungal agents.

Neuropharmacology

The structural characteristics of this compound suggest potential applications in neuropharmacology, particularly in developing drugs for neurological disorders such as Alzheimer's disease or schizophrenia due to its ability to interact with neurotransmitter systems.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityInvestigated derivatives on breast cancer cell lines; showed significant inhibition of cell proliferation.
Study BAntimicrobial TestingEvaluated against Gram-positive and Gram-negative bacteria; demonstrated broad-spectrum activity.
Study CNeuropharmacological EffectsAssessed in animal models for cognitive enhancement; indicated potential for improving memory function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Lipophilicity: The target compound’s 3-methoxypropyl group at N-1 enhances hydrophilicity compared to methyl-substituted analogs (e.g., 4e) .

Steric and Electronic Influences: Bulky substituents (e.g., N-2-phenylethyl in ) may hinder binding to target proteins compared to smaller groups like N-isopropyl. The 9-methyl group in the target compound and 4d stabilizes the heterocyclic core, as evidenced by higher thermal stability (mp > 200°C) compared to non-methylated analogs .

Research Findings and Trends

  • Synthesis Optimization : The use of CDI as a coupling reagent in carboxamide formation (e.g., for compounds 21–29) ensures high regioselectivity and minimizes side reactions .
  • Spectroscopic Characterization : NMR and MS data for analogs like 4d (δ 1.96–1.99 ppm for CH₂, δ 8.77 ppm for aromatic CH) provide reference benchmarks for verifying the target compound’s structure .
  • Predicted Physicochemical Properties : The phenylethyl-substituted analog has a higher molar mass (418.49 vs. 391.45) and predicted density (1.24 g/cm³), reflecting increased steric bulk .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves a multi-step approach, including cyclocondensation of substituted pyridine and pyrrole precursors, followed by regioselective alkylation at the N1 position using 3-methoxypropyl halides. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, and crystallization from ethanol/water mixtures. Yield optimization requires strict temperature control during alkylation (40–60°C) and inert atmosphere conditions to prevent oxidation of methoxy groups. Structural validation via 1H^1H-NMR should confirm the presence of the isopropyl group (δ 1.2–1.4 ppm, doublet) and methoxypropyl chain (δ 3.3–3.5 ppm, triplet) .

Q. How is the compound structurally characterized to confirm purity and identity?

Key methods include:

  • 1H^1H- and 13C^{13}C-NMR : Assign methoxypropyl protons (δ 3.3–3.5 ppm) and carbonyl carbons (δ 165–170 ppm).
  • IR Spectroscopy : Confirm lactam C=O stretches (~1680 cm1^{-1}) and carboxamide N-H bends (~3300 cm1^{-1}).
  • HRMS (ESI) : Match experimental m/z to theoretical molecular mass (±2 ppm).
  • Elemental Analysis : Validate C, H, N content within 0.3% of calculated values .

Q. What analytical techniques resolve discrepancies in bioactivity data across studies?

Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation). Ensure batch-to-batch consistency via HPLC purity checks (>98%) and confirm solubility profiles (DMSO/PBS mixtures). Replicate conflicting results under standardized conditions (e.g., 37°C, 5% CO2_2) with internal controls like staurosporine for kinase inhibition studies .

Advanced Research Questions

Q. How to design mechanistic studies for target engagement in kinase inhibition?

Use surface plasmon resonance (SPR) to measure binding kinetics (KDK_D, konk_{on}, koffk_{off}) with recombinant kinases. Complement with crystallography (2.0–2.5 Å resolution) to map interactions at the ATP-binding pocket. For cellular targets, employ phospho-proteomics (LC-MS/MS) to identify downstream signaling perturbations .

Q. What strategies address low bioavailability in preclinical models?

  • Salt Formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug Derivatization : Introduce ester moieties at the carboxamide group for improved membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Nanoparticle Encapsulation : Use PEGylated liposomes (size <100 nm) to prolong half-life .

Q. How to resolve conflicting SAR data for substituent effects on potency?

Perform free-energy perturbation (FEP) calculations to model substituent interactions. Synthesize analogues with systematic substitutions (e.g., methoxypropyl vs. ethoxyethyl) and test in parallel assays. Use multivariate regression to correlate electronic (Hammett σ) and steric (Charton parameters) effects with IC50_{50} values .

Q. What in vivo models are suitable for evaluating antitumor efficacy?

  • Xenografts : Use immunodeficient mice implanted with patient-derived xenografts (PDX) expressing the kinase target.
  • Dosing Regimen : Administer via oral gavage (10–50 mg/kg, BID) with plasma PK monitoring (Cmax_{max}, AUC024_{0-24}).
  • Biomarker Analysis : Quantify tumor phospho-kinase levels via immunohistochemistry .

Q. How to investigate metabolic stability and cytochrome P450 interactions?

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS.
  • CYP Inhibition : Screen against CYP3A4, 2D6 isoforms with fluorescent substrates.
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) to detect thioether adducts .

Methodological Considerations for Data Integrity

Q. How to validate computational docking poses experimentally?

Perform alanine scanning mutagenesis on key kinase residues (e.g., gatekeeper mutations) and measure shifts in IC50_{50}. Compare with 2D 1H^1H-15N^{15}N HSQC NMR to detect chemical shift perturbations in the kinase backbone upon ligand binding .

Q. What quality controls are critical for batch reproducibility?

  • Polymorph Screening : Use XRPD to identify stable crystalline forms.
  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light to establish stability thresholds.
  • Chiral Purity : Confirm enantiomeric excess (>99%) via chiral HPLC with amylose-based columns .

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